[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl-protected isopropylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Protection of the amine group: The isopropylamine is protected using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine at low temperatures (around -74°C) to form the Boc-protected isopropylamine.
Formation of the pyrrolidine ring: The Boc-protected isopropylamine is then reacted with a suitable precursor to form the pyrrolidine ring.
Introduction of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
[®-3-(tert-Butoxycarbonyl-amino)-pyrrolidin-1-yl]-acetic acid: Similar structure but lacks the isopropyl group.
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to the presence of both the tert-butoxycarbonyl-protected isopropylamino group and the acetic acid moiety. This combination allows for specific reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXBHWAIGWPLC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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